molecular formula C11H11N3O4 B2924346 3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid CAS No. 96735-00-1

3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid

Cat. No. B2924346
CAS RN: 96735-00-1
M. Wt: 249.226
InChI Key: XXZAXZCPUWUTNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by the introduction of the various functional groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, along with the aminoethyl, nitro, and carboxylic acid functional groups. These groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aminoethyl group could participate in reactions typical of amines, the nitro group could undergo reduction reactions, and the carboxylic acid group could undergo reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups could confer solubility in water, while the aromatic indole ring could contribute to its lipophilicity .

Scientific Research Applications

Drug Development

This compound could play a role in drug development, particularly in the design of rational drugs . Nucleic acids, which have unique properties, play two essential roles in drug development as drug targets and as drugs . The compound could potentially be used in the development of antisense therapies .

Neurotransmitter Research

The compound bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- N -acetyltryptamine) . These molecules play a key role in the daily behavioral and physiological states of humans . Therefore, this compound could be used in research related to these neurotransmitters.

Antioxidant Research

Indolic compounds, including this one, are known to be very efficient antioxidants . They protect both lipids and proteins from peroxidation . The compound’s antioxidant efficacy could be explored further in biological systems .

Gene Expression Control

The compound could potentially be used in the control of gene expression . Various antisense and functional nucleic acids can be valuable tools in drug discovery . Many mechanisms for RNA-based control of gene expression in both pro-and-eukaryotes and engineering approaches open new avenues for drug discovery .

Drug Delivery

The compound could potentially be used in drug delivery systems . Antisense oligonucleotides, synthetic ribozymes, and siRNAs, which can be employed for rational antibacterial drug development, could be very efficient .

Bioengineering

The compound could potentially be used in bioengineering, particularly in the creation of 3D tissue constructs via bioprinting and other biofabrication approaches .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

3-(2-aminoethyl)-5-nitro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c12-4-3-7-8-5-6(14(17)18)1-2-9(8)13-10(7)11(15)16/h1-2,5,13H,3-4,12H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZAXZCPUWUTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)C(=O)O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822489
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-Amino-ethyl)-5-nitro-1H-indole-2-carboxylic acid

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